molecular formula C20H14O4 B1329940 Fendizoic acid CAS No. 84627-04-3

Fendizoic acid

Cat. No. B1329940
CAS RN: 84627-04-3
M. Wt: 318.3 g/mol
InChI Key: PKHPZNKXOBWFCX-UHFFFAOYSA-N
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Patent
US05254663

Procedure details

In a 100 mL r.b. flask equiped with a short column there was added the disubstituted derivative of phenolphthalein (2a) (2.0 g, 0.00425 mol), hydroxylamine hydrochloride (0.34 g, 0.0049 mol), potassium hydroxide (1.428 g 0.0255 mol) and 50 mL of H2O, and the mixture was stirred at 100° C. in an oil bath. The blue reaction mixture became homogeneous when it reached boiling. Within half an hour the colour had changed to brown. Following the reaction by thin layer chromatography (TLC) (20% EtOAc in hexane+3 drops AcOH), a new product was observed, but not all the starting material reacted. After 4 hr. no change had been observed and another portion of hydroxylamine hydrochloride (1.15 eq.) and potassium hydroxide (6.0 eq.) was added. An hour later, tlc indicated that no starting material remained. The reaction mixture was cooled to room temperature and it was acidified dropwise with concentrated H2SO4. A yellow precipitate was obtained. The reaction was stirred at 100° C. over night to complete the hydrolysis. The reaction mixture turned brown. It was filtered, washed 3× with hot diluted H2SO4 and then with H2O. It was recrystallized 2× (EtOAc/charcoal) to give 0.8 g, (58.4% yield) of a white product; 3a: mp 273° C.; 1H NMR (200 MHz, DMSO-d6) d 10.63 (s, 1H, COOH), 7.96 (d, j=8.0 Hz, 1H, CH-6), 7.74-7.34 (m, 10H, ArH), 7.02 (d, j=8.0 Hz, 1H, CH-5'). MS (EI) m/e 318 (M+); Anal. Calcd for C20H14O4: C, 75.47; H, 4.40; Found: C, 75.46; H, 4.62. ##STR21##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1.428 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
58.4%

Identifiers

REACTION_CXSMILES
C1C=CC2[C:10]([C:18]3[CH:19]=[CH:20][C:21](O)=[CH:22][CH:23]=3)([C:11]3[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=3)[O:9]C(=O)C=2C=1.Cl.NO.[OH-].[K+].OS(O)(=O)=O.CC[O:37][C:38](C)=[O:39]>CCCCCC.O>[OH:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[C:38]([OH:37])=[O:39])=[O:9])=[CH:12][C:13]=1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
0.34 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.428 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equiped with a short column there
CUSTOM
Type
CUSTOM
Details
The blue reaction mixture
WAIT
Type
WAIT
Details
Within half an hour the colour had changed
CUSTOM
Type
CUSTOM
Details
not all the starting material reacted
CUSTOM
Type
CUSTOM
Details
An hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was obtained
STIRRING
Type
STIRRING
Details
The reaction was stirred at 100° C. over night
CUSTOM
Type
CUSTOM
Details
the hydrolysis
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed 3× with hot diluted H2SO4
CUSTOM
Type
CUSTOM
Details
It was recrystallized 2× (EtOAc/charcoal)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.